![molecular formula C14H20N2O5 B3009824 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea CAS No. 2309553-88-4](/img/structure/B3009824.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the specific synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is not detailed in the provided papers, similar urea derivatives have been synthesized through various methods. For instance, paper describes the synthesis of novel urea derivatives by reacting a thiazolyl compound with substituted amines and triphosgene in the presence of a base. This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials to incorporate the benzo[d][1,3]dioxol and hydroxy-methoxy-methylbutyl groups.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. Paper discusses the importance of the stereochemistry at the benzylic position and the substitution pattern on the phenyl ring for the potency of ROCK inhibitors. X-ray crystallography was used to establish the binding mode of these inhibitors. Although the exact molecular structure of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is not provided, it can be inferred that the presence of specific functional groups and stereochemistry would play a significant role in its biological activity.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can vary widely depending on their substitution patterns. Paper reports on the kinetics of hydrolysis reactions of certain benzoyl and methoxyphenyl compounds in the presence of various amides and ureas. Although the compound of interest is not specifically mentioned, it can be postulated that it may undergo hydrolysis under certain conditions, which could be relevant for its stability and potential use as a drug.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the provided papers do not directly discuss the properties of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea, paper describes the use of quantum chemical computations to predict various properties of a related molecule. Such computational methods could be applied to the compound to predict its properties before synthesis and testing.
Aplicaciones Científicas De Investigación
Biochemical Evaluation and Acetylcholinesterase Inhibition
A study by Vidaluc et al. (1995) explored the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, aiming to optimize the spacer length linking pharmacophoric moieties for antiacetylcholinesterase activity. This research contributes to understanding the structural requirements for the inhibition of acetylcholinesterase, an enzyme relevant in neurological disorders, suggesting potential applications of similar compounds in medicinal chemistry (Vidaluc et al., 1995).
Metal Complex Formation and Antioxidant Activity
Ohkanda et al. (1993) investigated the synthesis and iron(III) complex-forming tendency of 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone, highlighting the ability of these compounds to form metal complexes. This study indicates the potential use of such compounds in exploring metal interactions and their implications in biological systems (Ohkanda et al., 1993).
Inhibition of Protein Kinases
Research by Pireddu et al. (2012) on pyridylthiazole-based ureas as inhibitors of Rho-associated protein kinases (ROCK1 and 2) presents a new class of inhibitors significant for cancer research. The study found differences in activity based on the presence of a benzylic stereogenic center, suggesting these compounds' potential in developing cancer therapeutics (Pireddu et al., 2012).
Synthesis and Biological Activity of Novel Compounds
Abd-Almonuim et al. (2020) focused on the synthesis and antioxidant determination of a coumarin-substituted heterocyclic compound, showing high antioxidant activities. This research underscores the utility of such compounds in antioxidant applications and possibly in the development of therapeutic agents targeting oxidative stress (Abd-Almonuim et al., 2020).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(18,5-6-19-2)8-15-13(17)16-10-3-4-11-12(7-10)21-9-20-11/h3-4,7,18H,5-6,8-9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLBRSOQTNUVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)NC1=CC2=C(C=C1)OCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

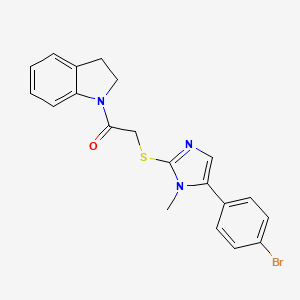
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009745.png)
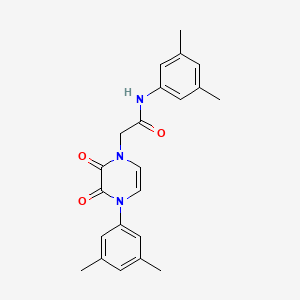
![2-(3-bromobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009747.png)

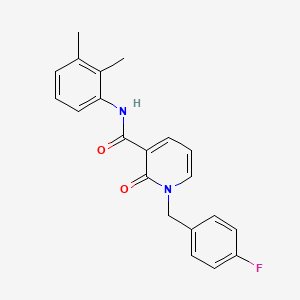
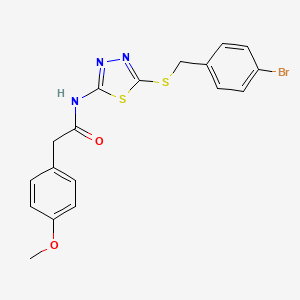
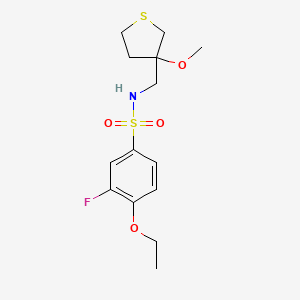

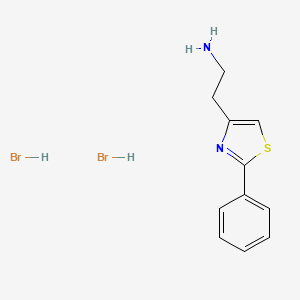
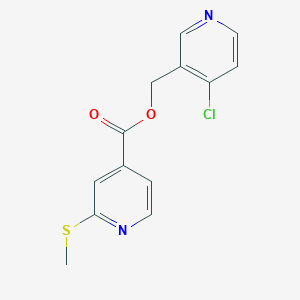
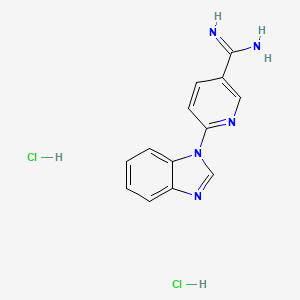
![(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B3009762.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B3009764.png)